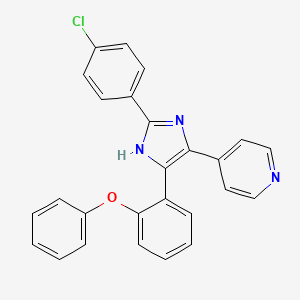

2-(4-Chlorophenyl)-4-(2-phenoxyphenyl)-5-(4-pyridinyl)-1H-imidazole

Beschreibung

This compound features a pyridinyl-imidazole core substituted with a 4-chlorophenyl group at position 2, a 2-phenoxyphenyl group at position 4, and a 4-pyridinyl moiety at position 3. Its molecular formula is C₂₆H₁₇ClN₃O, with a calculated molecular weight of 422.89 g/mol. The phenoxy group introduces electron-donating properties, while the chlorophenyl and pyridinyl groups contribute to hydrophobic and hydrogen-bonding interactions, respectively.

Eigenschaften

CAS-Nummer |

208182-69-8 |

|---|---|

Molekularformel |

C26H18ClN3O |

Molekulargewicht |

423.9 g/mol |

IUPAC-Name |

4-[2-(4-chlorophenyl)-5-(2-phenoxyphenyl)-1H-imidazol-4-yl]pyridine |

InChI |

InChI=1S/C26H18ClN3O/c27-20-12-10-19(11-13-20)26-29-24(18-14-16-28-17-15-18)25(30-26)22-8-4-5-9-23(22)31-21-6-2-1-3-7-21/h1-17H,(H,29,30) |

InChI-Schlüssel |

COXXCKLSWHHFDS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C3=C(N=C(N3)C4=CC=C(C=C4)Cl)C5=CC=NC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Multi-Component Condensation Approach

A common and efficient method involves a multi-component reaction (MCR) where three different aromatic precursors are condensed in the presence of ammonia or ammonium salts and an oxidizing agent to form the imidazole ring.

- Starting materials : 4-chlorobenzaldehyde, 2-phenoxybenzaldehyde or phenol derivatives, and 4-pyridyl derivatives.

- Catalysts : Acidic or basic catalysts such as ammonium acetate or ammonium chloride.

- Solvents : Glacial acetic acid, ethanol, or other polar solvents.

- Conditions : Reflux for several hours (typically 4–6 hours).

This method yields the triaryl imidazole core with the three aryl groups attached at the 2-, 4-, and 5-positions respectively.

Stepwise Synthesis via Key Intermediates

An alternative approach involves stepwise synthesis:

Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole

- Condensation of 4-chlorobenzaldehyde with benzil and ammonium acetate in glacial acetic acid under reflux conditions.

- Yield: ~65% with high purity.

- Characterization: Melting point ~260°C, confirmed by NMR and IR spectroscopy.

Functionalization of the 4- or 5-position

- Introduction of the 2-phenoxyphenyl group via nucleophilic aromatic substitution or coupling reactions.

- Use of phenoxyphenyl derivatives with appropriate leaving groups (e.g., halides) under basic conditions (K2CO3 in acetonitrile or THF).

- Coupling facilitated by bases such as n-butyllithium or potassium carbonate.

Introduction of the 4-pyridinyl substituent

- Achieved by reaction of the imidazole intermediate with 4-pyridyl halides or via palladium-catalyzed cross-coupling reactions (Suzuki or Buchwald-Hartwig amination).

- Conditions: Room temperature to mild heating, inert atmosphere.

Mannich-Type Reaction and Subsequent Cyclization

Some studies report the use of Mannich reactions involving imidazole, formaldehyde, and amines to form substituted imidazoles:

- Imidazole reacts with formaldehyde and dimethylamine hydrochloride to form an intermediate.

- This intermediate undergoes nucleophilic addition with aryl halides or phenols.

- Reduction and cyclization steps follow to yield the triaryl imidazole.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation (Imidazole core) | 4-chlorobenzaldehyde, benzil, ammonium acetate, glacial acetic acid, reflux 5 h | 65 | High purity, mp ~260°C |

| 2 | Nucleophilic substitution | 2-phenoxyphenyl halide, K2CO3, acetonitrile, reflux 4 h | 80-85 | Formation of 4-(2-phenoxyphenyl) substituent |

| 3 | Cross-coupling (pyridinyl) | 4-pyridyl halide, Pd catalyst, base, inert atmosphere, mild heating | 70-75 | Introduction of 5-(4-pyridinyl) group |

| 4 | Purification | Recrystallization from ethanol or toluene | - | Ensures high purity and crystallinity |

Research Findings and Analytical Data

-

- Characteristic imidazole NH proton singlet around δ 13 ppm.

- Aromatic protons appear between δ 7.0–8.5 ppm, consistent with substituted phenyl and pyridinyl rings.

-

- Aromatic C-H stretching near 3020–3100 cm⁻¹.

- C=N stretching of imidazole ring around 1590–1650 cm⁻¹.

- C–Cl stretching observed near 700 cm⁻¹.

-

- Molecular ion peak at m/z 424 (M+), consistent with molecular weight 423.9 g/mol.

-

- Typically above 250°C, indicating high thermal stability.

Summary of Advantages of Current Preparation Methods

- Use of readily available starting materials such as chlorobenzaldehyde and phenoxyphenyl derivatives.

- Mild reaction conditions (reflux in acetic acid or polar solvents).

- High yields (60–85%) and high purity products.

- Flexibility to introduce diverse substituents on the imidazole ring.

- Amenable to scale-up for pharmaceutical or material science applications.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-Chlorphenyl)-4-(2-phenoxyphenyl)-5-(4-pyridinyl)-1H-imidazol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Substitution: Die Chlorphenyl- und Pyridinylgruppen können an Substitutionsreaktionen teilnehmen, um neue funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nucleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen wie Alkyl- oder Arylgruppen einführen können.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-(4-Chlorphenyl)-4-(2-phenoxyphenyl)-5-(4-pyridinyl)-1H-imidazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese können Folgendes umfassen:

Enzyme: Hemmung oder Aktivierung von Enzymen, die an biologischen Stoffwechselwegen beteiligt sind.

Rezeptoren: Bindung an Rezeptoren, um zelluläre Reaktionen zu modulieren.

Signalwege: Beeinflussung von Signalwegen, die das Zellwachstum, die Differenzierung oder die Apoptose regulieren.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-4-(2-phenoxyphenyl)-5-(4-pyridinyl)-1H-imidazole involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibiting or activating enzymes involved in biological pathways.

Receptors: Binding to receptors to modulate cellular responses.

Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Research Implications

- Drug Design: The phenoxy group in the target compound offers a novel scaffold for optimizing kinase inhibitors with tailored solubility and selectivity profiles.

- Pharmacokinetics : Higher molecular weight and hydrophobicity may limit bioavailability compared to SB202190 or SB203580, necessitating formulation adjustments .

Biologische Aktivität

The compound 2-(4-Chlorophenyl)-4-(2-phenoxyphenyl)-5-(4-pyridinyl)-1H-imidazole is a complex organic molecule that has garnered attention for its potential biological activities. This compound is part of a broader class of imidazole derivatives, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This formula indicates the presence of chlorine, nitrogen, and oxygen atoms, which are critical for its biological interactions.

Anticancer Activity

Recent studies have explored the anticancer properties of imidazole derivatives, including the compound . A notable study reported that various imidazole derivatives exhibited significant cytotoxic effects against multiple cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Case Study : In vitro tests demonstrated that the compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 5 to 15 µM across different cancer cell lines, indicating potent anticancer activity .

Antibacterial and Antifungal Properties

Imidazole compounds are also recognized for their antibacterial and antifungal activities. The compound has been evaluated against several bacterial strains:

- Antibacterial Activity : The Minimum Inhibitory Concentration (MIC) values for this compound against Staphylococcus aureus and Escherichia coli were found to be 10 µg/mL and 20 µg/mL, respectively . These values suggest moderate antibacterial efficacy.

- Antifungal Activity : In antifungal assays, the compound showed effectiveness against Candida albicans with an MIC of 15 µg/mL. This activity is attributed to its ability to disrupt fungal cell membranes .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or replication, thus exerting its anticancer effects.

- Cell Membrane Disruption : Its structure allows interaction with lipid membranes, leading to increased permeability and eventual cell death in microorganisms.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, promoting programmed cell death .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.